molecular formula C10H12BrNO2 B14047961 1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one

1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one

Cat. No.: B14047961
M. Wt: 258.11 g/mol
InChI Key: DXNGMNPPFWIWLX-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a bromine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one typically involves multiple steps. One common method starts with the bromination of 1-(3-Amino-4-methoxyphenyl)propan-2-one. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 1-(3-Amino-4-methoxyphenyl)-1-azidopropan-2-one or 1-(3-Amino-4-methoxyphenyl)-1-thiocyanatopropan-2-one.

    Oxidation: Formation of 1-(3-Amino-4-methoxyphenyl)-1-propanone or 1-(3-Amino-4-methoxyphenyl)propanoic acid.

    Reduction: Formation of 1-(3-Amino-4-methoxyphenyl)-1-propanol.

Scientific Research Applications

1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the production of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one can be compared with similar compounds such as:

    1-(3-Amino-4-methoxyphenyl)ethanone: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-(3-Amino-4-methoxyphenyl)-1-chloropropan-2-one: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.

    1-(3-Amino-4-methoxyphenyl)-1-iodopropan-2-one: Contains iodine, which can lead to different chemical and biological properties due to the larger atomic size and different bonding characteristics.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(3-amino-4-methoxyphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C10H12BrNO2/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,12H2,1-2H3

InChI Key

DXNGMNPPFWIWLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC)N)Br

Origin of Product

United States

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